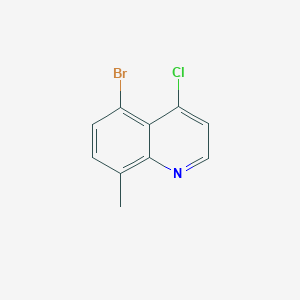
5-Bromo-4-chloro-8-methylquinoline
Overview
Description
5-Bromo-4-chloro-8-methylquinoline is an organobromine compound and an integral member of quinolines . It has a CAS number of 1157374-62-3 and a molecular weight of 256.53 .
Synthesis Analysis
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular formula of this compound is C10H7BrClN . The InChI code is 1S/C10H7BrClN/c1-6-2-3-7 (11)9-8 (12)4-5-13-10 (6)9/h2-5H,1H3 .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions of quinoline derivatives are largely dependent on the substitutions on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
This compound is a powder . The specific physical properties such as boiling point, melting point, and density are not specified .Scientific Research Applications
Catalytic Systems for Synthesis
Research by Kefayati, Asghari, and Khanjanian (2012) demonstrates the use of certain ionic liquids in the presence of catalytic amounts of chlorotrimethylsilane for the efficient synthesis of dihydropyrimidinones and hydroquinazoline diones. This indicates the potential use of 5-Bromo-4-chloro-8-methylquinoline in similar catalytic systems for synthesizing complex organic compounds under thermal and solvent-free conditions, highlighting its role in facilitating organic synthesis processes Kefayati, Asghari, & Khanjanian, 2012.
Corrosion Inhibitors
A study by Rbaa et al. (2019) focused on 8-hydroxyquinoline derivatives, demonstrating their efficacy as corrosion inhibitors for mild steel in hydrochloric acid. The synthesis and identification of these compounds, including spectroscopic methods and electrochemical techniques, showcase the potential application of this compound in the formulation of new corrosion inhibitors. This research provides insights into how modifications of the quinoline moiety can impact corrosion inhibition efficiency, suggesting that similar derivatives could be designed for enhanced protective capabilities against metal corrosion Rbaa et al., 2019.
Prodrug Systems
Parveen, Naughton, Whish, and Threadgill (1999) explored the 2-nitroimidazol-5-ylmethyl unit as a potential bioreductively activated prodrug system. Their work demonstrated the efficient reaction of 5-Chloromethyl-1-methyl-2-nitroimidazole with the anion derived from 5-bromoisoquinolin-1-one, releasing 5-bromoisoquinolin-1-one upon biomimetic reduction. This highlights the possibility of using this compound as a scaffold in the design of prodrug systems aimed at selective drug delivery to hypoxic tissues, providing a strategy for targeted therapy Parveen, Naughton, Whish, & Threadgill, 1999.
Mechanism of Action
Quinolines exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions of 5-Bromo-4-chloro-8-methylquinoline research could focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
5-bromo-4-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUBCBSGOUMVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)
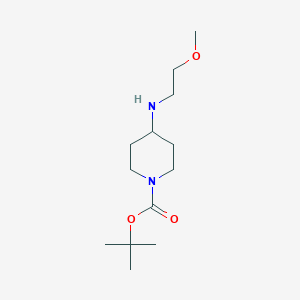
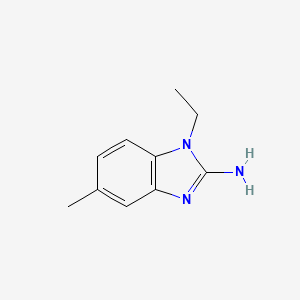

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)

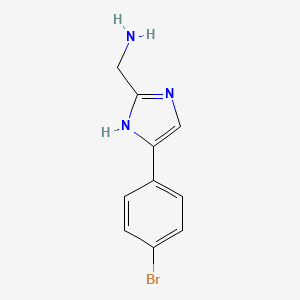
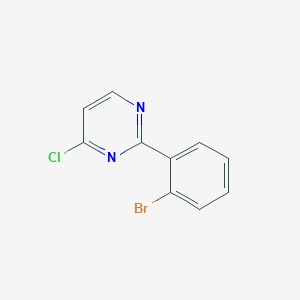
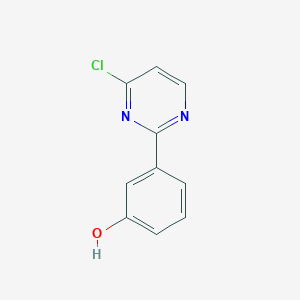
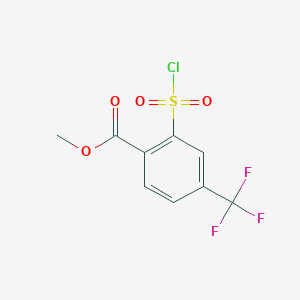

![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)